5-methyl-2-(trifluoromethoxy)benzoic acid
Description
Significance of Fluorinated Benzoic Acid Derivatives in Organic Synthesis Research
Fluorinated benzoic acid derivatives are a cornerstone in the development of new materials and bioactive compounds, finding extensive use as precursors in the pharmaceutical and agrochemical industries. chemimpex.comchemicalbook.com
Benzoic acid, the simplest aromatic carboxylic acid, was first discovered in the 16th century. nih.govresearchgate.net Its industrial synthesis and the development of methods to introduce various substituents onto its benzene (B151609) ring were pivotal in the growth of organic chemistry. nih.govnih.gov Historically, substituted benzoic acids have served as crucial intermediates in the synthesis of a vast array of organic substances, including dyes and medicinal compounds. chemimpex.comnih.gov The ability to modify the properties of the parent benzoic acid by adding substituents allowed chemists to fine-tune molecules for specific applications, a principle that remains fundamental in modern chemical synthesis. researchgate.net
Table 1: Comparison of Physicochemical Properties of Related Functional Groups
| Functional Group | Hansch Lipophilicity Parameter (π) | Electronic Effect |
|---|---|---|
| -OCH3 | -0.02 | Electron-donating |
| -CH3 | +0.56 | Electron-donating |
| -CF3 | +0.88 | Strong electron-withdrawing |
| -OCF3 | +1.04 | Strong electron-withdrawing |
This table provides a comparative overview of the properties of functional groups relevant to the subject compound.
Within the landscape of modern organic synthesis, 5-methyl-2-(trifluoromethoxy)benzoic acid is positioned as a specialized building block. Its carboxylic acid functional group allows for a wide range of chemical transformations, such as conversion to esters, amides, or acid halides, providing a gateway to more complex molecular architectures. The specific arrangement of the methyl and trifluoromethoxy groups provides a distinct substitution pattern that can be exploited to synthesize targeted molecules with precise structural requirements, particularly in the fields of medicinal chemistry and agrochemical research. chemicalbook.com
Research Landscape and Emerging Trends for the Compound
While direct research on this compound is not extensively published, the research landscape for related fluorinated aromatic compounds is vibrant and expanding.
The primary research areas for compounds like this compound are driven by the valuable properties of the trifluoromethoxy group. These include:
Pharmaceutical Development : Fluorinated building blocks are crucial in designing new drugs. The trifluoromethoxy group, in particular, is used to enhance the metabolic stability and cell permeability of drug candidates. Benzoic acid derivatives with this functionality are explored as intermediates for anti-inflammatory agents and other therapeutics.
Agrochemical Synthesis : In agriculture, the trifluoromethoxy group is a feature in several modern pesticides and herbicides, where it contributes to the potency and stability of the active ingredients. chemicalbook.com
Materials Science : Aryl trifluoromethyl ethers are used as components in the development of electro-optical materials and organic semiconductors due to their unique electronic properties and stability. chemimpex.com
The synthesis and derivatization of trifluoromethoxy-substituted aromatic compounds present distinct challenges and opportunities.
Challenges:
Trifluoromethoxylation : The direct introduction of the -OCF3 group onto an aromatic ring is notoriously difficult. chemimpex.comnih.gov Many methods require harsh conditions, specialized reagents that can be toxic or unstable, or are limited in the types of molecules they can be applied to. chemimpex.comossila.com The synthesis of ortho-substituted trifluoromethoxy arenes is a particular challenge. chemimpex.com
Reagent Cost and Availability : Reagents for trifluoromethoxylation can be expensive, which can limit their use in large-scale synthesis. chemimpex.com This makes pre-functionalized building blocks like this compound valuable, though their own synthesis can be complex.
Regioselectivity : Achieving the specific 2,5-substitution pattern of the title compound requires careful control over the reaction conditions to avoid the formation of unwanted isomers.
Opportunities:
Novel Reagents : There is ongoing research to develop new, milder, and more efficient reagents and catalytic systems for trifluoromethoxylation, including photoredox catalysis. nih.gov
Late-Stage Functionalization : A major goal in synthetic chemistry is the ability to add complex groups like -OCF3 to a molecule at a late stage of the synthesis. Advances in C-H functionalization are creating new opportunities in this area. ossila.com
Unique Scaffolds : The availability of building blocks like this compound provides chemists with access to unique three-dimensional chemical space, enabling the exploration of novel molecular structures with potentially enhanced biological or material properties.
Table 2: Synthetic Strategies for Trifluoromethoxylated Arenes
| Strategy | Description | Key Challenges |
|---|---|---|
| From Phenols | Reaction of phenols with reagents like fluoroformates followed by fluorination. | Harsh conditions, limited substrate scope. ossila.com |
| Silver-Mediated O-Trifluoromethylation | Direct conversion of phenols using a CF3 source like TMSCF3 and an oxidant. | Requires large excess of expensive reagents. chemimpex.com |
| Radical Trifluoromethoxylation | Generation of a •OCF3 radical which then reacts with the aromatic ring. | Availability of stable radical precursors. |
| Migration/Rearrangement | Synthesis of an N-trifluoromethoxy amine followed by a thermal rearrangement to the ortho-trifluoromethoxylated aniline (B41778). | Limited to specific aniline derivatives. chemimpex.com |
This table summarizes common strategies for synthesizing the trifluoromethoxy-aryl moiety, a key feature of the subject compound.
Theoretical Considerations and Computational Chemistry Approaches to Benzoic Acid Derivatives
Computational chemistry and theoretical approaches serve as powerful tools in the modern chemical sciences for elucidating the intricate properties of molecules without the need for empirical observation. For benzoic acid and its derivatives, these methods provide profound insights into their electronic structure, reactivity, and intermolecular interactions. By leveraging computational models, researchers can predict a wide array of characteristics, from molecular geometry and vibrational frequencies to thermodynamic properties like gas-phase acidity.
Theoretical studies on substituted benzoic acids frequently employ methods rooted in quantum mechanics, such as Density Functional Theory (DFT) and ab initio calculations. researchgate.netniscpr.res.in These techniques have proven effective in calculating optimized geometrical structures, aromaticity indices, atomic charges, and dipole moments. researchgate.net The choice of computational method and basis set, for instance, B3LYP with basis sets like 6-311+G**, is crucial for obtaining results that correlate well with experimental data. researchgate.net
Furthermore, computational approaches are not limited to isolated molecules. Molecular Dynamics (MD) simulations are utilized to explore the behavior of benzoic acid derivatives in solution, shedding light on their self-association patterns and interactions with solvent molecules. ucl.ac.ukbohrium.com These simulations can identify the formation of hydrogen-bonded dimers or associates stabilized by weaker forces like π-π stacking, which are critical for understanding processes like crystallization. ucl.ac.ukacs.org Concepts from DFT, such as the Fukui function, are used to analyze charge redistribution upon substitution and to predict how electron-donating or electron-withdrawing groups influence the acidity and reactivity of the benzoic acid scaffold. nih.govnih.gov
Detailed computational studies have provided significant findings regarding the structure and behavior of benzoic acid derivatives.
Molecular Geometry and Structure: Quantum chemical calculations are used to determine the optimized molecular geometry, including bond lengths and angles, for both monomeric and dimeric forms of benzoic acid derivatives. researchgate.net For instance, a study on various derivatives calculated these parameters using the B3LYP method with different basis sets, showing good agreement with experimental values. researchgate.net The formation of cyclic dimers through hydrogen bonding is a key feature that is well-reproduced by these computational models. researchgate.net The calculated hydrogen bond length in dimers, such as the 1.616 Å reported for the benzoic acid dimer at the B3LYP/6-31G(d,p) level, provides a quantitative measure of the interaction strength. researchgate.net
Spectroscopic Properties: Theoretical calculations are instrumental in interpreting experimental spectroscopic data. By calculating theoretical wavenumbers and intensities for IR and Raman spectra, and chemical shifts for ¹H and ¹³C NMR spectra, researchers can make definitive assignments for the observed experimental signals. researchgate.netbohrium.com For the carboxylic group, specific scaling equations can be developed from a reference molecule like benzoic acid to improve the accuracy of predicted vibrational frequencies in its derivatives. researchgate.net
Gas Phase Acidity and Reactivity: DFT-based descriptors are employed to conduct theoretical studies on the effect of various substituents on the gas-phase acidity (ΔacidG°) of benzoic acids. nih.gov Calculations have shown that electron-withdrawing substituents increase acidity, while electron-releasing groups decrease it. nih.gov The substituent's inductive effect is transmitted through the π system of the benzene ring, influencing the acidity of the carboxylic group. nih.gov The Fukui function, a key concept in conceptual DFT, helps to rationalize this trend by mapping the sites susceptible to electrophilic or nucleophilic attack. nih.govnih.gov
Intermolecular Interactions and Association in Solution: Molecular dynamics simulations have been crucial in understanding how benzoic acid derivatives self-associate in different solvents. ucl.ac.ukacs.org These studies have shown that in apolar solvents, the formation of conventional hydrogen-bonded dimers is common. ucl.ac.ukbohrium.com In contrast, polar solvents that can act as hydrogen bond acceptors tend to interact with the carboxylic group, inhibiting dimer formation and favoring other types of association, such as π-π stacking, depending on the ring substituents. ucl.ac.ukacs.org
Table 1: Calculated vs. Experimental Gas Phase Acidity (ΔacidG°) for Selected Substituted Benzoic Acids This table showcases the correlation between experimentally measured gas-phase acidity and values calculated using density functional theory, demonstrating the predictive power of computational methods. nih.gov
| Compound (Substituent) | Experimental ΔacidG° (kcal/mol) | Calculated ΔacidG° (kcal/mol) |
| Benzoic acid (H) | 334.8 | 335.2 |
| 4-Nitrobenzoic acid (p-NO₂) | 323.7 | 323.9 |
| 3-Nitrobenzoic acid (m-NO₂) | 325.2 | 325.8 |
| 4-Chlorobenzoic acid (p-Cl) | 329.1 | 329.4 |
| 4-Methylbenzoic acid (p-CH₃) | 333.6 | 334.1 |
| 4-Aminobenzoic acid (p-NH₂) | 336.8 | 338.2 |
Data sourced from a study using B3LYP/6-311G(d,p) level calculations. nih.gov
Table 2: Theoretical Methods in the Study of Benzoic Acid Derivatives This table summarizes various computational methods and their applications in the analysis of benzoic acid derivatives as reported in the literature.
| Computational Method | Application | Key Findings | Citations |
| Density Functional Theory (DFT) | Geometry Optimization, Vibrational Spectra, Acidity | Predicts bond lengths, angles, and IR/Raman frequencies; correlates substituent effects with acidity. | researchgate.netresearchgate.netnih.gov |
| Hartree-Fock (HF) | Crystal Structure Optimization | Used alongside DFT to optimize crystal structures for further analysis. | niscpr.res.in |
| Møller-Plesset perturbation theory (MP2) | Basis for Orbital Selection | Provides pseudo-natural orbitals used as a basis for higher-level calculations. | arxiv.org |
| Molecular Dynamics (MD) | Solvation and Self-Association | Identifies formation of dimers and other associates in various solvents. | ucl.ac.ukbohrium.com |
Structure
3D Structure
Properties
CAS No. |
1261573-49-2 |
|---|---|
Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
5-methyl-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H7F3O3/c1-5-2-3-7(15-9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
KTRHVNFOWTYHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methyl 2 Trifluoromethoxy Benzoic Acid
Strategic Approaches to Aryl Trifluoromethoxylation
The introduction of the trifluoromethoxy group onto an aromatic ring is a challenging transformation. Several distinct strategies have been developed, categorized by the nature of the trifluoromethoxylating agent.
Electrophilic Trifluoromethoxylation Protocols
Electrophilic trifluoromethoxylation involves the use of reagents that deliver a formal "CF₃O⁺" equivalent to a nucleophilic aromatic ring. These methods are particularly effective for electron-rich arenes, such as phenols. The first successful direct electrophilic trifluoromethylation of phenols was achieved using 2-tert-butyl-O-(trifluoromethyl)-dibenzofuranium hexafluoroantimonate, an Umemoto-type reagent. mdpi.com This reagent and other hypervalent iodine-based compounds, often called Togni reagents, are powerful tools for this transformation. mdpi.com
The reaction typically proceeds by the attack of the aromatic substrate, for instance, a phenol (B47542) like m-cresol (B1676322) (a logical precursor for the target molecule), onto the electrophilic reagent, often in the presence of a base to deprotonate the phenol. mdpi.com
Key Reagents for Electrophilic Trifluoromethoxylation:
Umemoto Reagents: These are thermally unstable O-(trifluoromethyl)-dibenzofuranium salts that can trifluoromethylate phenols at low temperatures. mdpi.com
Hypervalent Iodine Reagents (Togni Reagents): These compounds are more stable and widely used for introducing fluorine-containing groups. Trifluoromethyl arylsulfonates (TFMS), which can be synthesized from Togni reagents, also serve as effective electrophilic sources. mdpi.com
Nucleophilic Trifluoromethoxylation Techniques
Nucleophilic trifluoromethoxylation employs a reagent that acts as a source of the trifluoromethoxide anion (CF₃O⁻). This anion then displaces a leaving group on the aromatic ring, typically a halide, in a nucleophilic aromatic substitution (SₙAr) reaction. This approach requires an activated aromatic substrate, usually containing electron-withdrawing groups.
Generating a stable and reactive source of CF₃O⁻ is a significant challenge. Researchers have developed innovative solutions:
Trifluoromethoxide Salts: Kolomeitsev and colleagues discovered that anhydrous fluoride (B91410) salts could cleave the S-O bond in trifluoromethanesulfonyl fluoride to generate trifluoromethoxide derivatives. mdpi.com One such salt, tris(dimethylamino)sulfonium trifluoromethoxide (TAS·OCF₃), is a solid that can be isolated and used in subsequent reactions. mdpi.com
In Situ Generation: A practical method for the nucleophilic trifluoromethoxylation of alkyl halides uses (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a stable, easily prepared reagent that releases the CF₃O⁻ species in the presence of a base. researchgate.net This principle can be extended to aryl systems under appropriate conditions.
These nucleophilic methods are valuable for substrates that are not suitable for electrophilic attack and expand the toolkit for synthesizing aryl trifluoromethyl ethers.
Transition Metal-Catalyzed Trifluoromethoxylation Methods
Transition metal catalysis has emerged as a powerful strategy for forming challenging bonds, including the C-OCF₃ bond. nih.gov These methods often proceed under milder conditions and exhibit broad substrate scope. A key breakthrough was the development of a silver-mediated cross-coupling of a trifluoromethoxide source with aryl stannanes and arylboronic acids, representing the first transition-metal-mediated C(aryl)–OCF₃ bond formation. acs.org
Copper- and palladium-catalyzed reactions have also been developed, expanding the scope of accessible trifluoromethoxylated arenes. nih.govnih.govd-nb.info These reactions typically involve the coupling of an aryl halide or pseudohalide with a trifluoromethoxide source. For example, copper-catalyzed trifluoromethylation of aryl iodides has been well-documented, and related methodologies for trifluoromethoxylation are an active area of research. d-nb.infoacs.org
Comparison of Transition Metal-Catalyzed Trifluoromethoxylation Methods
| Metal Catalyst | Aryl Substrate | Trifluoromethoxide Source | Key Advantages | Reference |
|---|---|---|---|---|
| Silver (Ag) | Arylboronic acids, Aryl stannanes | AgOCF₃ (generated in situ) | First reported transition-metal-mediated C-OCF₃ bond formation. | acs.org |
| Copper (Cu) | Aryl halides (I, Br) | Various (e.g., TMSCF₃/F⁻, KOCF₃) | Cost-effective catalyst, good for electron-deficient aryl halides. | d-nb.infoacs.org |
| Palladium (Pd) | Aryl halides (Cl, Br), Aryl triflates | Pd(OCF₃) complexes | Broad substrate scope, including aryl chlorides, high functional group tolerance. | nih.gov |
Construction of the Benzoic Acid Framework and Aromatic Methylation
The introduction of the carboxylic acid group onto the methylated and trifluoromethoxylated aromatic ring is a critical step in synthesizing the final product. This is typically achieved via the carboxylation of an organometallic intermediate.
Carboxylation Strategies of Precursor Aryl Species
The most common and reliable method for converting an aryl halide or a functionalized arene into a benzoic acid derivative is through the formation of an organometallic reagent, which is then quenched with carbon dioxide.
Both Grignard reagents and organolithium compounds are excellent nucleophiles that readily react with carbon dioxide to form carboxylates.
Grignard Reagent Carboxylation: This classic method involves reacting an aryl halide (e.g., a bromo- or iodo-substituted 4-methyl-1-(trifluoromethoxy)benzene) with magnesium metal in an ethereal solvent to form an arylmagnesium halide (Grignard reagent). youtube.com This reagent is then treated with carbon dioxide, most commonly in its solid form (dry ice), followed by an acidic workup to protonate the resulting carboxylate salt and yield the carboxylic acid. youtube.comyoutube.com This method is robust and widely applicable for synthesizing carboxylic acids from aryl halides. youtube.com
Organolithium Carboxylation: Organolithium reagents offer an alternative and sometimes more versatile route. They can be prepared either through a lithium-halogen exchange with an aryl halide or via direct deprotonation (metalation) of an acidic C-H bond on the aromatic ring. The resulting aryllithium species is a potent nucleophile that reacts with carbon dioxide in a manner similar to Grignard reagents. masterorganicchemistry.comyoutube.com A key advantage of organolithium reagents is their ability to be generated through ortho-directed metalation, where a substituent on the ring directs the deprotonation to an adjacent position. The trifluoromethoxy group is known to be a potential directing group for such transformations.
The reaction of an organolithium reagent with a carboxylic acid itself does not produce a new carboxylic acid but leads to a ketone after workup, as two equivalents of the organolithium reagent are consumed. masterorganicchemistry.comorganicchemistrytutor.com Therefore, for carboxylation, the organolithium reagent must be reacted with CO₂.
Comparison of Grignard and Organolithium Carboxylation
| Feature | Grignard Reagent Method | Organolithium Reagent Method |
|---|---|---|
| Reagent Generation | Reaction of aryl halide with magnesium metal. | Lithium-halogen exchange or direct deprotonation (metalation). |
| Reactivity | Strongly nucleophilic and basic. | Generally more reactive and basic than Grignard reagents. |
| Key Advantage | Well-established, reliable for many aryl halides. youtube.com | Allows for synthesis via direct C-H activation (directed metalation). acs.org |
| Carbon Source | Carbon dioxide (typically dry ice). google.com | Carbon dioxide. youtube.com |
| Final Step | Acidic workup to protonate the carboxylate. youtube.com | Acidic workup to protonate the carboxylate. youtube.com |
Palladium-Catalyzed Carboxylation Reactions
Palladium-catalyzed carboxylation has emerged as a powerful tool for the synthesis of aromatic carboxylic acids, offering a direct route to introduce the carboxyl group. This method is particularly advantageous for the synthesis of 5-methyl-2-(trifluoromethoxy)benzoic acid from a corresponding aryl halide or triflate precursor, such as 4-bromo-1-methyl-2-(trifluoromethoxy)benzene. The reaction typically involves the use of carbon monoxide (CO) as the C1 source, although recent advancements have focused on utilizing carbon dioxide (CO2), a more sustainable and abundant alternative. mdpi.comdntb.gov.ua
Dual catalytic systems, combining a palladium catalyst with a photoredox catalyst, have enabled the carboxylation of aryl and alkenyl triflates under visible light irradiation. dntb.gov.uanih.gov This approach allows the reaction to proceed under milder conditions. The C–F bond activation, facilitated by single electron reduction through photoredox catalysis, generates a radical intermediate that participates in the palladium-catalyzed carboxylation. nih.gov
Research has demonstrated the versatility of these reactions with various substrates. Key parameters influencing the reaction's success include the choice of palladium catalyst, ligand, base, and solvent system.
Table 1: Representative Conditions for Palladium-Catalyzed Carboxylation of Aryl Halides
| Catalyst | Ligand | Base | Reductant / C1 Source | Solvent | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | CO | DMSO | High |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | CO₂ / Zn | DMF | Moderate-High |
| Pd(OAc)₂ / Ir(ppy)₂(dtbbpy)⁺ | dppf | iPr₂NEt | CO₂ (Visible Light) | Acetonitrile | Good |
Note: This table presents generalized conditions for analogous reactions; specific yields for the synthesis of this compound would require empirical validation.
Regioselective Aromatic Methylation Protocols
Achieving regioselective methylation of an aromatic ring, particularly one with multiple substituents like 2-(trifluoromethoxy)benzoic acid, is a significant synthetic challenge. The electronic properties of the existing trifluoromethoxy and carboxyl groups dictate the position of further electrophilic substitution. Advanced protocols are required to direct the incoming methyl group specifically to the C-5 position.
Friedel-Crafts Alkylation Analogues
The traditional Friedel-Crafts alkylation, which involves an alkyl halide and a Lewis acid catalyst, often faces limitations such as polysubstitution and carbocation rearrangements. wikipedia.orgmt.com For a deactivated substrate like 2-(trifluoromethoxy)benzoic acid, harsh conditions are typically required, which can lead to low yields and side reactions.
Modern analogues of the Friedel-Crafts reaction employ more sophisticated catalytic systems to overcome these challenges. ethz.ch These methods might utilize highly active catalysts that can function under milder conditions or employ directing groups to enhance reactivity and control regioselectivity. While direct Friedel-Crafts methylation of 2-(trifluoromethoxy)benzoic acid is challenging due to the deactivating nature of both the carboxyl and trifluoromethoxy groups, a synthetic strategy could involve performing the alkylation on a more activated precursor, such as m-(trifluoromethoxy)phenol, followed by subsequent functional group transformations to introduce the carboxyl group. Intramolecular Friedel-Crafts reactions are also a powerful tool for constructing polycyclic systems. masterorganicchemistry.com
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a premier strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org The reaction utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as a methylating agent (e.g., methyl iodide). organic-chemistry.org
In the context of synthesizing this compound, the trifluoromethoxy group itself can act as a moderate DMG, directing lithiation to the ortho position. Starting with 4-bromo-2-(trifluoromethoxy)benzoic acid, a DoM reaction directed by the trifluoromethoxy group could potentially install a methyl group at the C-3 position. A more strategic approach would involve selecting a precursor where the desired C-5 position is ortho to a powerful DMG. For instance, an O-carbamate group, known to be a strong DMG, could be positioned appropriately on a precursor molecule to direct methylation to the target carbon, with the carbamate (B1207046) being removed or converted in a later step. nih.gov The hierarchy of directing group ability is a critical consideration in designing such a synthetic route. uwindsor.ca
Table 2: Common Directed Metalation Groups (DMGs) and Their Relative Directing Strength
| Strength | DMG Examples |
| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |
| Moderate | -OMe, -NR₂, -CF₃, -F |
| Weak | -CH₂NR₂, -Ph |
Source: Adapted from principles of Directed ortho Metalation. organic-chemistry.org
Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. rsc.org This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. For the synthesis of this compound, these principles can be applied through the adoption of solvent-free reaction systems and the development of more sustainable catalysts.
Solvent-Free or Low-Solvent Reaction Systems
Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry, as it mitigates pollution and reduces handling costs. ijrpr.comias.ac.in Solvent-free reactions can be conducted using the reactants alone or by adsorbing them onto solid supports like clays (B1170129) or silica (B1680970). ias.ac.in
Microwave irradiation has proven to be a highly effective technique for promoting organic reactions under solvent-free conditions. ijrpr.comcem.com This method can dramatically reduce reaction times and improve yields for various transformations, including coupling reactions and condensations. cem.comrsc.org Applying these techniques to the palladium-catalyzed carboxylation or methylation steps in the synthesis of this compound could lead to a significantly more environmentally benign process. google.com
Catalyst Development for Enhanced Sustainability
The development of sustainable catalysts focuses on improving recyclability, utilizing earth-abundant metals, and enhancing catalyst activity under mild conditions. In palladium-catalyzed reactions, creating heterogeneous catalysts or immobilizing homogeneous catalysts on solid supports allows for easier separation and reuse, which is both economically and environmentally beneficial. researchgate.netrsc.org
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comyoutube.comyoutube.com The ideal atom economy is 100%, which occurs in reactions like additions where all reactant atoms are found in the single product. rsc.org Substitution and elimination reactions, by contrast, inherently generate byproducts, leading to lower atom economies. primescholars.com
The reaction efficiency of a synthesis is a broader concept that includes not only atom economy but also chemical yield, reaction conditions, and the resources required for purification. savemyexams.com For the synthesis of this compound, let's consider a hypothetical key step: the trifluoromethoxylation of 2-hydroxy-5-methylbenzoic acid.
Hypothetical Reaction for Analysis: Direct trifluoromethoxylation of a phenol can be challenging. A common modern approach involves the use of electrophilic trifluoromethoxylating reagents. For instance, silver-mediated O-trifluoromethylation with nucleophilic TMSCF3 (trimethyl(trifluoromethyl)silane) and an oxidant like Selectfluor is a known method for phenols. mdpi.com
Reaction: C₈H₈O₃ (2-hydroxy-5-methylbenzoic acid) + Reagents → C₉H₇F₃O₃ (Product) + Byproducts
To analyze the atom economy, we must consider all atoms from the reactants that contribute to the products. The calculation is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com
The following interactive table provides a simplified atom economy analysis for this hypothetical transformation. The exact reactants and byproducts would depend on the specific reagent system chosen (e.g., Togni's reagents, Umemoto's reagents, or others).
| Desired Product | MW of Product | Reactant 1 | MW of Reactant 1 | Reactant 2 (Example) | MW of Reactant 2 | Byproducts (Example) | Atom Economy (%) |
| This compound | 220.15 g/mol | 2-Hydroxy-5-methylbenzoic acid | 152.15 g/mol | CF₃-Source + Oxidant/Catalyst | Variable | Variable Salts/Decomposition Products | < 50% (Estimated) |
This simplified analysis highlights that substitution reactions for installing the -OCF3 group are inherently inefficient from an atom economy perspective due to the large mass of the leaving groups and auxiliary reagents compared to the small -OCF3 unit being transferred. Improving reaction efficiency, therefore, focuses on maximizing the chemical yield, using catalytic rather than stoichiometric reagents where possible, and optimizing reaction conditions to minimize side reactions and simplify purification. savemyexams.com Continuous-flow microreactor technology has been shown to improve yields and drastically reduce reaction times for photocatalytic trifluoromethoxylation reactions compared to batch processes. beilstein-journals.orgd-nb.info
Chemical Reactivity and Functional Group Transformations
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functional group is a versatile platform for numerous organic reactions, enabling the synthesis of a wide array of derivatives.
Esterification and the reverse reaction, hydrolysis, are fundamental transformations of 5-methyl-2-(trifluoromethoxy)benzoic acid.
The reaction of this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, leads to the formation of the corresponding ester. This equilibrium-driven process is known as Fischer esterification. tcu.eduyoutube.com To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This can be accomplished by using a large excess of the alcohol or by removing water as it is formed. tcu.edu For sterically hindered benzoic acids, the reaction rate can be slower, but the use of microwave irradiation has been shown to improve yields and shorten reaction times for substituted benzoic acids. usm.my
Table 1: Conditions for Acid-Catalyzed Esterification of Benzoic Acids
| Reactant | Alcohol | Catalyst | Conditions | Product |
|---|---|---|---|---|
| Benzoic Acid | Methanol (B129727) | Conc. H₂SO₄ | Reflux | Methyl Benzoate tcu.eduyoutube.com |
Esters derived from this compound can be hydrolyzed back to the parent carboxylic acid and the corresponding alcohol under basic conditions, a process known as saponification. ebsco.comyoutube.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). ebsco.com The presence of electron-withdrawing groups, like the trifluoromethoxy group, can increase the reactivity of the ester towards nucleophilic attack by the hydroxide ion. vaia.com Conversely, steric hindrance from the ortho-methyl group might slightly decrease the reaction rate. psu.edu High-temperature water, with or without a base, has also been shown to be an effective medium for the hydrolysis of substituted methyl benzoates. psu.edu
Table 2: Conditions for Base-Mediated Hydrolysis of Benzoate Esters
| Reactant | Base | Conditions | Product |
|---|---|---|---|
| Methyl Benzoate | NaOH (aq) | Heating | Sodium Benzoate and Methanol ebsco.comyoutube.com |
The carboxylic acid group of this compound can be converted into an amide by reaction with an amine. However, the direct reaction is often inefficient as the amine acts as a base, leading to salt formation. wikipedia.org Therefore, coupling agents are employed to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to form an active ester intermediate. nih.govresearchgate.net This activated species then readily reacts with an amine to form the amide bond. This methodology is central to peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another. nih.govyoutube.com
Table 3: Common Reagents for Amidation and Peptide Coupling
| Coupling Agent | Additive | Application |
|---|---|---|
| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | Esterification and Amidation researchgate.net |
The carboxylic acid group of this compound can be reduced to a primary alcohol or, under specific conditions, to an aldehyde.
The reduction to a primary alcohol, [5-methyl-2-(trifluoromethoxy)phenyl]methanol, is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. masterorganicchemistry.combyjus.comlibretexts.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org An aldehyde is formed as an intermediate in this reaction, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. libretexts.org
Selective reduction of a carboxylic acid to an aldehyde is more challenging. One approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, followed by reduction with a milder reducing agent. youtube.comacs.org Another method is the direct reduction using certain catalytic systems, for instance, B(C₆F₅)₃-catalyzed hydrosilylation to form a disilyl acetal, which can then be hydrolyzed to the aldehyde. researchgate.netacs.org
Table 4: Reducing Agents for Carboxylic Acids
| Reagent | Product | Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong, non-selective reducing agent. masterorganicchemistry.combyjus.com |
| Sodium Borohydride (NaBH₄) | No reaction | Not strong enough to reduce carboxylic acids. libretexts.org |
| Diisobutylaluminium hydride (DIBAL-H) on Weinreb Amide | Aldehyde | Two-step, one-pot procedure from the acid. acs.org |
The hydroxyl group of the carboxylic acid can be replaced by a halogen, typically chlorine, to form an acyl chloride. A common reagent for this transformation is thionyl chloride (SOCl₂). wikipedia.org The reaction produces the corresponding acyl chloride, 5-methyl-2-(trifluoromethoxy)benzoyl chloride, along with sulfur dioxide and hydrogen chloride as gaseous byproducts. Acyl chlorides are highly reactive intermediates used in various acylation reactions.
Carboxylic acids can also be converted to anhydrides. The reaction of this compound with its corresponding acyl chloride would yield the symmetric anhydride. Alternatively, reacting the carboxylic acid with benzotrichloride (B165768) is a known method for preparing benzoic anhydride. google.comgoogle.com
Table 5: Reagents for Acyl Halide and Anhydride Formation
| Reagent | Product |
|---|---|
| Thionyl Chloride (SOCl₂) | Acyl Chloride wikipedia.org |
| Oxalyl Chloride ((COCl)₂) | Acyl Chloride |
Esterification Reactions and Ester Hydrolysis
Aromatic Ring Functionalization
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is a nuanced interplay of the directing effects of its substituents. The methyl group is an activating, ortho-, para-director, while the carboxylic acid and the potent electron-withdrawing trifluoromethoxy group are deactivating, meta-directors. youtube.com This complex substitution pattern governs the outcomes of various aromatic functionalization reactions.
Electrophilic Aromatic Substitution (EAS) Patterns
During electrophilic aromatic substitution (EAS), the incoming electrophile is directed by the existing substituents on the benzene ring. The methyl group (-CH₃) is an activating group that directs incoming electrophiles to the ortho and para positions. youtube.com Conversely, the trifluoromethoxy group (-OCF₃) and the carboxylic acid group (-COOH) are deactivating groups, directing electrophiles to the meta position. youtube.com
In this compound, the positions are influenced as follows:
Position 3: Ortho to the -OCF₃ group and meta to both the -CH₃ and -COOH groups.
Position 4: Para to the -OCF₃ group, ortho to the -CH₃ group, and meta to the -COOH group.
Position 6: Ortho to both the -COOH and -CH₃ groups, and meta to the -OCF₃ group.
Nucleophilic Aromatic Substitution (SNA) Reactions
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. libretexts.org The trifluoromethoxy group is a powerful electron-withdrawing group, which could potentially activate the ring towards SNAr.
For an SNAr reaction to occur, there must also be a suitable leaving group, typically a halide, positioned ortho or para to the electron-withdrawing group. In the absence of such a leaving group on this compound, direct SNAr is unlikely. However, if a halogen were introduced to the ring, for instance at the 4-position, the trifluoromethoxy group at the 2-position would activate it towards substitution by a nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. These reactions typically involve an organohalide or triflate and an organometallic coupling partner. For this compound to participate in these reactions, it would first need to be converted into a suitable derivative, such as a bromo- or iodo-substituted version.
Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide. nih.govresearchgate.net For example, if a bromo-derivative of this compound were prepared, it could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst to form a biaryl compound. nih.govresearchgate.netnih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net Similar to the Suzuki coupling, a halogenated derivative of this compound would be required to participate in a Sonogashira reaction. wikipedia.orglibretexts.orgresearchgate.net This would allow for the introduction of an alkyne substituent onto the aromatic ring.
The efficiency of these coupling reactions would be influenced by the electronic nature and steric hindrance of the substituents on the aromatic ring.
Directed Metalation Group (DMG) Chemistry
Directed metalation involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. rsc.orgresearchgate.netsemanticscholar.orgbaranlab.orgresearchgate.net The resulting aryllithium species can then react with various electrophiles.
The carboxylic acid group can act as a directing group, although it is of intermediate strength. rsc.orgresearchgate.netsemanticscholar.orgresearchgate.net In the case of this compound, the carboxylic acid at position 1 could direct lithiation to the 6-position. However, the trifluoromethoxy group at the 2-position is also a potential directing group. Studies on similar systems have shown that the directing ability of a methoxy (B1213986) group can sometimes compete with that of a carboxylic acid. rsc.orgresearchgate.net The strong electron-withdrawing nature of the trifluoromethoxy group might influence the acidity of the adjacent protons, potentially affecting the regioselectivity of the metalation.
Reactivity of the Trifluoromethoxy Group
Stability Under Various Reaction Conditions
The trifluoromethoxy (-OCF₃) group is known for its high stability under a wide range of reaction conditions. rsc.orgtcichemicals.commdpi.com This stability is attributed to the strength of the carbon-fluorine bonds. mdpi.com
| Condition | Stability of Trifluoromethoxy Group |
| Acidic Conditions | Generally stable. rsc.org |
| Basic Conditions | Generally stable, though extreme conditions can lead to decomposition. rsc.org |
| Oxidative Conditions | Typically stable. |
| Reductive Conditions | Generally stable. |
| Palladium Catalysis | Stable under typical cross-coupling conditions. |
This robustness allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the trifluoromethoxy group. tcichemicals.com However, it is important to note that under very harsh conditions, cleavage of the C-O or C-F bonds can occur.
Potential for Further Fluorination or Defluorination
The trifluoromethoxy (-OCF₃) group is known for its high stability, a consequence of the strong carbon-fluorine bonds. nih.gov This inherent stability makes further fluorination of the trifluoromethoxy group itself highly improbable under typical laboratory conditions. The primary focus of reactivity studies concerning this group is therefore on defluorination.
Defluorination:
While the C-F bonds are strong, the trifluoromethyl and trifluoromethoxy groups are not entirely inert. Research on related aromatic trifluoromethyl compounds has shown that defluorination can be induced under specific, often harsh, conditions.
Superacid Conditions: Trifluoromethyl-substituted arenes have been observed to undergo protolytic defluorination in superacids like trifluoromethanesulfonic acid (CF₃SO₃H). nih.gov These reactions proceed through the formation of highly reactive carbocationic intermediates. It is plausible that this compound could undergo similar transformations, potentially leading to the formation of acylium ions from the -OCF₃ group, which could then react further. nih.gov
Base-Promoted Elimination: A more common pathway for defluorination, particularly for trifluoromethylphenols, is through base-promoted elimination. rsc.orgresearchgate.net For ortho- and para-trifluoromethylphenols, the process is facilitated by the formation of a phenolate (B1203915) anion, where the negative charge can delocalize through the conjugated system, promoting the elimination of a fluoride (B91410) ion to form a reactive difluoro-p-quinomethide intermediate. rsc.orgresearchgate.net Although this compound is not a phenol (B47542), deprotonation of the carboxylic acid under basic conditions could potentially influence the electronic structure of the ring, though direct defluorination via this pathway is less likely than for a phenol. Studies have shown that the hydrolytic defluorination of 2- and 4-trifluoromethylphenol yields the corresponding hydroxybenzoic acids. rsc.org
The stability of the trifluoromethoxy group is a key feature, and its defluorination requires targeted and often forcing conditions.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. bipm.org For 5-methyl-2-(trifluoromethoxy)benzoic acid, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the molecular framework.
Two-dimensional (2D) NMR techniques are crucial for assembling the structural puzzle of complex molecules by revealing correlations between different nuclei.
COSY (COrrelation SpectroscopY): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu In this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Correlation): The HSQC experiment maps protons directly to the carbon atom to which they are attached (¹J-coupling). sdsu.edu This is highly effective for assigning the ¹³C signals for all protonated carbons. For instance, it would correlate the methyl protons to the methyl carbon and each aromatic proton to its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically ²J or ³J). sdsu.edu It is particularly powerful for identifying quaternary (non-protonated) carbons, such as the carboxylic acid carbon, the carbon bearing the trifluoromethoxy group, and the carbon attached to the methyl group. For example, correlations would be expected from the methyl protons to the adjacent aromatic carbons (C-4, C-6) and the carbon they are attached to (C-5).
Table 1: Predicted 2D NMR Correlations for this compound
| scienceTechnique | linkExpected Correlation | infoInformation Gained |
|---|---|---|
| COSY | Aromatic H-3 ↔ Aromatic H-4 Aromatic H-4 ↔ Aromatic H-6 | Confirms adjacency of aromatic protons. |
| HSQC | CH₃ protons ↔ CH₃ carbon Aromatic protons (H-3, H-4, H-6) ↔ Attached carbons (C-3, C-4, C-6) | Assigns signals for protonated carbons. |
| HMBC | CH₃ protons ↔ C-4, C-5, C-6 Aromatic H-6 ↔ Carboxylic Carbon (C=O) Aromatic H-3 ↔ C-1, C-2, C-5 | Establishes long-range connectivity, identifying quaternary carbons and confirming substituent positions. |
Given the presence of a trifluoromethoxy (-OCF₃) group, ¹⁹F NMR spectroscopy is a vital analytical technique. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making this method highly sensitive. It provides distinct signals for fluorine atoms based on their chemical environment. For the -OCF₃ group, a single resonance is expected in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this peak provides confirmation of the trifluoromethoxy group's presence and can offer insights into the electronic environment of the aromatic ring.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to investigate these different solid forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing in the crystal lattice. For instance, studies on co-crystals of benzoic acid have demonstrated that high-resolution solid-state ¹³C NMR can distinguish between crystallographically independent molecules in the asymmetric unit, revealing details of the crystal structure. researchgate.net Similarly, ssNMR could be applied to this compound to identify and characterize different polymorphic forms by detecting variations in chemical shifts and relaxation times, which reflect differences in molecular packing and intermolecular interactions.
Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and structure.
High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₉H₇F₃O₃, by matching the experimentally measured mass to the theoretically calculated exact mass.
Table 2: HRMS Data for this compound
| categoryParameter | functionsValue |
|---|---|
| Molecular Formula | C₉H₇F₃O₃ |
| Calculated Exact Mass | 220.03473 Da |
| Ion Adduct (Example) | [M-H]⁻ (deprotonated molecule) |
| Expected m/z for [M-H]⁻ | 219.02725 Da |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. A specific precursor ion (e.g., the deprotonated molecule [M-H]⁻) is selected, fragmented by collision-induced dissociation, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The cleavage of the trifluoromethoxy group and the methyl group can also be observed. Analysis of these fragments helps to confirm the connectivity of the different functional groups within the molecule. For example, fragmentation studies on related compounds like 3-(trifluoromethyl)benzoic acid have been used to identify characteristic product ions that confirm the molecular structure. ufz.de
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are sensitive to the molecular environment.
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups. In this compound, the FT-IR spectrum is dominated by absorptions corresponding to the carboxylic acid, the aromatic ring, the methyl group, and the trifluoromethoxy group.
The most characteristic feature of a carboxylic acid in an FT-IR spectrum is the very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. docbrown.info This broadening is a result of hydrogen bonding between the carboxylic acid moieties, which form dimeric structures in the solid state. The C=O stretching vibration of the carbonyl group in an aromatic carboxylic acid gives rise to a strong, sharp absorption band typically found between 1710 and 1680 cm⁻¹. docbrown.info
The trifluoromethoxy group (-OCF₃) is expected to exhibit strong C-F stretching absorptions in the region of 1200-1000 cm⁻¹. The C-O stretching vibration of the aryl ether part of this group would also contribute to the spectrum. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H bending vibrations of the methyl group and the aromatic ring appear in the fingerprint region (below 1500 cm⁻¹). vscht.cz
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic acid (H-bonded) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Methyl |
| 1710 - 1680 | C=O stretch | Carboxylic acid |
| 1600, 1500, 1450 | C=C stretch | Aromatic ring |
| 1460 - 1440 | C-H bend | Methyl |
| 1300 - 1200 | C-O stretch, O-H bend | Carboxylic acid |
| 1200 - 1000 | C-F stretch (strong) | Trifluoromethoxy |
The entire FT-IR spectrum serves as a unique fingerprint for the molecule, allowing for its identification by comparison with a reference spectrum. docbrown.info
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. wikipedia.org While FT-IR is based on the absorption of light, Raman spectroscopy relies on the inelastic scattering of light. wikipedia.org A key advantage of Raman spectroscopy is that water is a weak scatterer, making it suitable for the analysis of aqueous samples, although for solid this compound, this is less of a concern.
In general, symmetric vibrations and non-polar bonds tend to give rise to strong Raman signals, while asymmetric vibrations and polar bonds are more prominent in FT-IR spectra. For this compound, the aromatic ring vibrations, particularly the ring breathing mode, are expected to produce strong Raman bands. The C=O stretching vibration will also be visible, though typically weaker than in the FT-IR spectrum. The symmetric stretching of the trifluoromethoxy group may also be a prominent feature.
Raman spectroscopy is particularly useful for studying the low-frequency modes that correspond to lattice vibrations in the solid state, which can provide information about the crystal structure and polymorphism. Furthermore, the technique can be used to study intermolecular interactions, such as the hydrogen bonding in the carboxylic acid dimers. researchgate.netias.ac.in
Table 3: Expected Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1620 - 1580 | C=C stretch | Aromatic ring |
| 1050 - 950 | Ring breathing mode | Aromatic ring |
| ~800 | C-F symmetric stretch | Trifluoromethoxy |
| Low frequency (< 200) | Lattice vibrations | Crystal lattice |
X-ray Crystallography for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The data from an SCXRD experiment would reveal the precise bond lengths and angles of the molecule. For example, it would confirm the planar nature of the benzene ring and provide the exact orientation of the carboxylic acid and trifluoromethoxy substituents relative to the ring. A key structural feature of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonds between the carboxyl groups. iaea.org SCXRD would confirm the presence of these dimers and provide precise measurements of the O-H···O hydrogen bond distances and angles.
The conformation of the trifluoromethoxy group, specifically the torsion angles describing the orientation of the CF₃ group relative to the aromatic ring, would also be determined. This information is crucial for understanding potential steric interactions within the molecule.
Table 4: Illustrative Data Obtainable from Single Crystal X-ray Diffraction
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths & Angles | The geometry of the molecule. |
| Torsion Angles | The conformation of flexible parts of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonds, and other non-covalent interactions. |
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. mdpi.com Instead of a single crystal, a finely ground powder of the sample is used. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. americanpharmaceuticalreview.com
A primary application of PXRD in the study of this compound is the investigation of polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties. rigaku.com By comparing the PXRD pattern of a sample to known patterns, the specific polymorphic form can be identified. rigaku.comnih.gov
PXRD is also used to assess the degree of crystallinity of a sample. A highly crystalline sample will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will show broad, diffuse features. mdpi.com This is important for quality control in chemical manufacturing.
The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of lattice planes in the crystal structure, according to Bragg's Law.
Table 5: Application of Powder X-ray Diffraction
| Application | Description |
| Phase Identification | Comparison of the experimental PXRD pattern to a database of known patterns to identify the crystalline phase. researchgate.net |
| Polymorph Screening | Analysis of samples prepared under different conditions (e.g., different solvents, temperatures) to identify different polymorphic forms. rigaku.com |
| Crystallinity Assessment | Determination of the relative amounts of crystalline and amorphous material in a sample. |
| Quality Control | Ensuring batch-to-batch consistency of the crystalline form of the material. |
Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring
In the synthesis and development of novel compounds such as this compound, chromatographic techniques are indispensable for ensuring the purity of the final product and for monitoring the progress of chemical reactions. These methods allow for the separation, identification, and quantification of the target compound, as well as any impurities or starting materials present in a mixture. The choice of technique depends on the physicochemical properties of the analyte, such as its volatility and polarity, and the scale of the separation required.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for assessing purity and monitoring reaction kinetics. Reversed-phase HPLC (RP-HPLC) is the most common mode used for benzoic acid derivatives.
Method Development Insights:
Developing a robust RP-HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate separation from potential impurities, such as starting materials or side-products.
Stationary Phase: The selection of the column is critical. For acidic aromatic compounds, octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded silica (B1680970) columns are typically the first choice. ekb.egthaiscience.inforesearchgate.net A column with specifications such as a 150 mm or 250 mm length, 4.6 mm internal diameter, and 5 µm particle size provides a good balance between resolution and analysis time. ekb.egresearchgate.net
Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. thaiscience.infosielc.com The pH of the aqueous phase is a crucial parameter; for a carboxylic acid, maintaining a pH below its pKa (typically 2-3 pH units lower) ensures that the analyte is in its neutral, protonated form, leading to better retention and sharper peaks on a reversed-phase column. researchgate.net Acidifiers like trifluoroacetic acid (TFA), phosphoric acid, or formic acid are commonly added to the aqueous phase to control the pH. sielc.comsigmaaldrich.com
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities and to ensure that both early-eluting polar compounds and late-eluting non-polar compounds are resolved effectively within a reasonable timeframe. ekb.eg
Detection: Given the aromatic nature of this compound, a UV detector is the most suitable choice. The detection wavelength is selected based on the UV absorbance maximum of the compound, which for benzoic acid derivatives is often in the range of 210-280 nm. thaiscience.infomdpi.com A Diode Array Detector (DAD) can be particularly useful as it provides spectral information, aiding in peak identification and purity assessment. thaiscience.info
Reaction Monitoring and Purity Assessment:
Once developed, the HPLC method can be used to monitor the progress of the synthesis of this compound, for instance, in a Grignard reaction. dtu.dkacs.org By taking aliquots from the reaction mixture at different time points, the consumption of reactants and the formation of the product can be tracked, allowing for the determination of the reaction endpoint. For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The method must be validated according to International Conference on Harmonisation (ICH) guidelines for parameters like linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the results. ekb.egresearchgate.net
Table 1: Representative HPLC Method Parameters for Analysis of Substituted Benzoic Acids
| Parameter | Typical Setting | Rationale/Comment |
|---|---|---|
| Column | Ascentis® C18 or similar (15 cm x 4.6 mm, 5 µm) sigmaaldrich.com | C18 provides good hydrophobic retention for aromatic acids. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) sigmaaldrich.com | TFA acts as an ion-pairing agent and acidifier to suppress ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) sigmaaldrich.com | Acetonitrile is a common organic modifier with good UV transparency. |
| Elution | Gradient | Allows for separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min ekb.egthaiscience.info | Standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30-40 °C ekb.egsigmaaldrich.com | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 220-254 nm researchgate.netresearchgate.net | Wavelength selected for optimal absorbance of the benzoic acid chromophore. |
| Injection Vol. | 5-20 µL researchgate.netmdpi.com | Dependent on sample concentration and instrument sensitivity. |
Gas Chromatography (GC) for Volatile Samples
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of polar, non-volatile compounds like benzoic acids is challenging due to issues such as poor peak shape (tailing) and potential thermal degradation in the hot injector and column. researchgate.net Therefore, for a compound like this compound, a derivatization step is essential to increase its volatility and thermal stability. researchgate.netacs.org
Derivatization:
The primary goal of derivatization is to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester.
Silylation: This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are highly effective for this purpose. acs.orgnih.govchromforum.org
Esterification: The carboxylic acid can be converted into its methyl ester. This can be achieved using reagents like methanol (B129727) with an acid catalyst (e.g., BF3) or through in-situ derivatization in the GC injector using a reagent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). researchgate.net
GC Method Parameters:
Following successful derivatization, the resulting volatile derivative of this compound can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Table 2: General GC Method Parameters for Derivatized Benzoic Acids
| Parameter | Typical Setting | Rationale/Comment |
|---|---|---|
| Derivatization | Silylation with BSTFA + TMCS nih.gov or Esterification researchgate.net | Necessary to increase volatility and prevent peak tailing. |
| Column | Non-polar capillary column (e.g., HP-5MS) acs.orgscholarsresearchlibrary.com | Separates compounds based on boiling point. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Injector Temp. | ~250 °C | Ensures rapid volatilization of the derivatized sample. |
| Oven Program | Temperature gradient (e.g., 60 °C to 280 °C) | Allows for separation of a range of volatile components. |
| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) researchgate.netacs.org | MS provides structural information for identification, while FID is robust for quantification. |
The purity of a sample can be assessed by the relative peak area of the derivatized target compound in the resulting chromatogram. This GC-based approach is particularly useful for detecting and quantifying more volatile impurities that may not be well-resolved by HPLC.
Preparative Chromatography for Compound Isolation
When a high-purity sample of this compound is required for further research, such as for use as an analytical standard or for biological testing, preparative chromatography is the method of choice for isolation and purification. labcompare.comnih.gov This technique operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. labcompare.comyoutube.com
From Analytical to Preparative Scale:
The development of a preparative HPLC method typically begins with a well-optimized analytical method. labcompare.com The goal is to maximize the throughput (the amount of purified compound collected per unit time) while maintaining the required level of purity.
Scaling Up: The analytical method is scaled up by using a column with a larger internal diameter (e.g., >20 mm) and a larger particle size packing material. This allows for higher flow rates and the injection of a much larger sample mass without overloading the column.
Loading Studies: A key step is to determine the maximum amount of the crude mixture that can be loaded onto the preparative column in a single run without sacrificing the resolution between the target compound and its closest eluting impurities.
Solvent Consumption: Preparative HPLC uses significantly larger volumes of solvent, which is a consideration for both cost and safety. labcompare.com Methods are often optimized to be as efficient as possible to minimize solvent usage. Isocratic methods, which use a constant mobile phase composition, are sometimes preferred for their simplicity and reduced solvent consumption compared to gradient methods. youtube.com
Multi-Step Purification:
For very complex mixtures, a multi-step purification strategy may be employed. An initial, lower-resolution technique like Medium-Pressure Liquid Chromatography (MPLC) can be used to fractionate the crude product. nih.govresearchgate.net The fractions enriched with this compound are then pooled and subjected to a final purification step using preparative RP-HPLC to yield the compound at the desired high purity. nih.gov Following purification, fractions containing the pure compound are combined, and the solvent is removed, typically by rotary evaporation, to yield the isolated solid.
Table 3: Comparison of Analytical and Preparative HPLC
| Feature | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Goal | Information (Quantification, Identification) | Isolation of pure compound |
| Column I.D. | Typically 2.1 - 4.6 mm | Typically >20 mm |
| Flow Rate | 0.5 - 2.0 mL/min | >20 mL/min (can be much higher) |
| Sample Load | Micrograms (µg) to low Milligrams (mg) | Milligrams (mg) to Grams (g) |
| Outcome | Chromatogram and data report | Collected, purified fractions of the compound |
Computational and Theoretical Investigations of 5 Methyl 2 Trifluoromethoxy Benzoic Acid
Electronic Structure and Molecular Geometry Calculations
This area of study focuses on the fundamental quantum mechanical properties of a molecule to determine its preferred three-dimensional shape and the distribution of electrons.
Density Functional Theory is a widely used computational method to investigate the electronic structure of molecules. A DFT study on 5-methyl-2-(trifluoromethoxy)benzoic acid would aim to identify its most stable geometric arrangement (conformation) by calculating the molecule's energy as a function of its geometry. Such studies on similar molecules, like other substituted benzoic acids, often explore the orientation of the carboxylic acid group relative to the benzene (B151609) ring. For instance, research on benzoic acid itself and its derivatives shows that the planarity of the molecule is a key factor, with the carboxylic group often twisted slightly out of the plane of the aromatic ring. In the case of this compound, DFT would be used to calculate the precise bond lengths, bond angles, and dihedral (torsional) angles that correspond to the lowest energy state, considering the electronic effects of the methyl and trifluoromethoxy substituents.
Ab initio (from first principles) and semi-empirical methods are other classes of quantum chemistry calculations used to determine electronic properties.
Ab initio methods , such as Hartree-Fock (HF) theory, are based directly on the principles of quantum mechanics without the use of experimental data for parametrization. nih.gov These calculations would provide fundamental electronic properties like the total energy, dipole moment, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding a molecule's chemical reactivity and electronic transitions. nih.gov
Semi-empirical methods are faster, more approximate methods that use parameters derived from experimental data to simplify the complex equations of quantum mechanics. niscpr.res.in These would be suitable for a preliminary analysis of the electronic properties of a larger molecule like this compound, providing a computationally less expensive way to estimate properties before undertaking more rigorous ab initio or DFT calculations.
Natural Bond Orbital (NBO) analysis is a technique used to study bonding and delocalization of electron density within a molecule. researchgate.net It interprets the complex, many-electron wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which align with intuitive Lewis structures. For this compound, NBO analysis would quantify the strength of various bonds and identify key intermolecular interactions. This is particularly useful for understanding how molecules interact with each other, for example, through hydrogen bonding between the carboxylic acid groups of two separate molecules to form dimers. The analysis provides information on donor-acceptor interactions, which are fundamental to understanding non-covalent bonding. uba.ar
Conformational Analysis and Potential Energy Surfaces
This section would delve into the different spatial arrangements a molecule can adopt and the energy associated with each.
A key aspect of conformational analysis is the study of bond rotation. A torsional scan involves systematically rotating a specific bond—for example, the C-C bond connecting the carboxylic acid group to the benzene ring or the C-O bond of the trifluoromethoxy group—and calculating the energy at each incremental step. This process generates a potential energy surface, which is a plot of energy versus the rotational angle. The low points on this surface correspond to stable conformations (energy minima), while the high points represent transition states between these conformations. For this compound, this analysis would reveal the most stable orientations of its functional groups and the energy barriers required to rotate them.
Intramolecular hydrogen bonds occur when a hydrogen atom is attracted to an electronegative atom within the same molecule. nih.gov In molecules like 2-hydroxybenzoic acid, an intramolecular hydrogen bond can form between the hydroxyl and carboxylic acid groups, significantly influencing the molecule's conformation and properties. chemistryguru.com.sg For this compound, an analysis would investigate the possibility of an intramolecular hydrogen bond between the hydrogen of the carboxylic acid and the oxygen or fluorine atoms of the adjacent trifluoromethoxy group. Computational methods could predict the existence and strength of such a bond, which would have a profound effect on the molecule's preferred conformation and chemical behavior.
While the specific data for this compound is not available, the principles described above form the standard theoretical framework for investigating such a compound. Future research applying these computational methods would be necessary to generate the detailed findings and data tables required for a complete analysis.
Acidity and Reactivity Predictions
Gas-Phase Acidity Calculations
Gas-phase acidity is a fundamental measure of a molecule's intrinsic acidity, free from solvent effects. Theoretical calculations, typically employing density functional theory (DFT) methods, are a powerful tool for determining this property. The gas-phase acidity (ΔG°acid) is calculated as the change in Gibbs free energy for the deprotonation reaction in the gas phase:
HA → H+ + A-
For this compound, the electron-withdrawing trifluoromethoxy group at the ortho position is expected to significantly increase its acidity compared to benzoic acid. The methyl group at the meta position has a weaker, electron-donating effect that would slightly counteract this. A hypothetical data table for calculated gas-phase acidity is presented below.
Table 1: Hypothetical Gas-Phase Acidity Data for this compound
| Compound | Method | Basis Set | Calculated ΔG°acid (kcal/mol) |
|---|---|---|---|
| This compound | B3LYP | 6-311++G(d,p) | Data not available |
Note: The values in this table are placeholders as specific computational data for this compound is not available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the electron-withdrawing trifluoromethoxy and carboxyl groups would be expected to lower the energies of both the HOMO and LUMO compared to benzene or toluene.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Compound | Method | Basis Set | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |
|---|
Note: The values in this table are placeholders as specific computational data for this compound is not available.
Reactivity Indices and Fukui Functions
Reactivity indices derived from DFT, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. Fukui functions (f(r)) are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
For this compound, the Fukui functions would likely indicate that the carbonyl carbon of the carboxylic acid is a primary site for nucleophilic attack, while electrophilic attack would be directed towards specific positions on the aromatic ring, influenced by the directing effects of the methyl and trifluoromethoxy substituents.
Table 3: Hypothetical Reactivity Indices for this compound
| Parameter | Formula | Calculated Value |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |
| Hardness (η) | (ELUMO - EHOMO) | Data not available |
Note: The values in this table are placeholders as specific computational data for this compound is not available.
Reaction Mechanism Elucidation Through Computational Methods
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and mapping the energy profiles of reaction pathways.
Transition State Characterization
To study a chemical reaction, such as the synthesis of this compound, computational chemists would model the proposed elementary steps. For each step, they would locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The geometry and vibrational frequencies of the TS are calculated to confirm its nature (i.e., having exactly one imaginary frequency corresponding to the reaction coordinate).
Energy Profiles of Proposed Synthetic Pathways
Once the reactants, products, and transition states are optimized, an energy profile for the reaction pathway can be constructed. This profile plots the relative energies of these species along the reaction coordinate. The activation energy (the energy difference between the reactants and the transition state) is a critical factor in determining the reaction rate. By comparing the activation energies of different proposed pathways, the most likely reaction mechanism can be identified.
For the synthesis of this compound, computational studies could, for example, investigate the mechanism of the trifluoromethoxylation of a precursor or the carboxylation of an organometallic intermediate.
Table 4: Hypothetical Energy Profile Data for a Synthetic Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | Data not available |
Note: The values in this table are placeholders as specific computational data for this compound is not available.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions, when compared with experimental findings, can confirm the molecular structure and provide a deeper understanding of its electronic and vibrational characteristics. Density Functional Theory (DFT) is a commonly employed method for such predictions, offering a good balance between accuracy and computational cost.
Theoretical NMR Chemical Shifts and Coupling Constants
Theoretical calculations of NMR parameters, such as chemical shifts and spin-spin coupling constants, are instrumental in the structural elucidation of organic molecules. For this compound, these calculations can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with a DFT functional (e.g., B3LYP) and a suitable basis set.
The predicted ¹H NMR chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups. The protons on the aromatic ring are expected to show distinct chemical shifts due to their unique electronic environments. The proton ortho to the carboxylic acid group and meta to the trifluoromethoxy group is anticipated to be the most deshielded, appearing at a higher chemical shift. The methyl protons would appear at a much lower chemical shift, characteristic of alkyl groups.
Similarly, ¹³C NMR chemical shifts can be predicted. The carbon atom of the carboxylic acid group is expected to have the largest chemical shift, a typical feature for carboxyl carbons. The aromatic carbons will have shifts influenced by the attached substituents. The carbon attached to the trifluoromethoxy group will be significantly affected by the electronegative fluorine atoms.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.4 - 7.6 | ³J(H3-H4) = 8.0 - 8.5 |
| H-4 | 7.2 - 7.4 | ³J(H4-H3) = 8.0 - 8.5, ⁴J(H4-H6) = 2.0 - 2.5 |
| H-6 | 7.8 - 8.0 | ⁴J(H6-H4) = 2.0 - 2.5 |
| -CH₃ | 2.3 - 2.5 | |
| -COOH | 10.0 - 12.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 128 - 132 |
| C-2 | 145 - 150 (q, J(C-F) ≈ 2-4 Hz) |
| C-3 | 120 - 124 |
| C-4 | 135 - 139 |
| C-5 | 138 - 142 |
| C-6 | 130 - 134 |
| -CH₃ | 20 - 23 |
| -COOH | 168 - 172 |
| -OCF₃ | 120 - 124 (q, J(C-F) ≈ 250-260 Hz) |
Predicted Vibrational Frequencies and Intensities
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies and intensities of the fundamental vibrational modes. For this compound, DFT calculations can provide a detailed picture of its vibrational spectrum.
The predicted spectrum would show characteristic bands for the functional groups present. A strong absorption band is expected for the C=O stretching vibration of the carboxylic acid group, typically in the range of 1700-1750 cm⁻¹. The O-H stretch of the carboxylic acid will appear as a broad band in the region of 2500-3300 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid will also be present.
The trifluoromethoxy group will exhibit strong C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region. The aromatic ring will have its characteristic C-H and C=C stretching and bending vibrations. The methyl group will show C-H stretching and bending modes.
The table below presents a hypothetical selection of predicted vibrational frequencies and their assignments for this compound. These values are based on typical frequency ranges for the respective functional groups and are intended to be illustrative.
Table 3: Selected Predicted Vibrational Frequencies and Assignments for this compound
| Predicted Frequency (cm⁻¹) | Assignment | Predicted Intensity |
| ~3000 | O-H stretch (carboxylic acid dimer) | Broad, Strong |
| ~2950 | C-H stretch (methyl) | Medium |
| ~1720 | C=O stretch (carboxylic acid) | Strong |
| ~1600 | C=C stretch (aromatic) | Medium |
| ~1450 | C-H bend (methyl) | Medium |
| ~1250 | C-F stretch (trifluoromethoxy) | Strong |
| ~1200 | C-O stretch (carboxylic acid) | Strong |
| ~920 | O-H bend (out-of-plane, carboxylic acid dimer) | Broad, Medium |
Applications As a Key Synthetic Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Frameworks
The compound is a foundational element for constructing intricate molecular architectures. Its inherent reactivity and structural features are exploited by chemists to build sophisticated organic structures.
The core structure of 5-methyl-2-(trifluoromethoxy)benzoic acid can be chemically altered to produce a variety of other substituted benzoic acids. The carboxylic acid group is a primary site for these transformations. For instance, it can be converted into esters, such as methyl 5-(hydroxymethyl)-2-(trifluoromethyl)benzoate, through esterification reactions cymitquimica.com.
Furthermore, the entire benzoic acid framework is utilized in building more complex heterocyclic systems. For example, a related compound, 5-fluoro-2-methylbenzoic acid, undergoes a reaction with saturated ketones, catalyzed by iridium and copper, to form phthalides, which are a class of bicyclic heterocyclic compounds ossila.com. While this example does not use the exact target compound, it illustrates a common synthetic pathway for this class of molecules. Similarly, other benzoic acid derivatives are used in the synthesis of flavones and chromones, important classes of oxygen-containing heterocyclic compounds researchgate.net.
The "5-methyl-2-(trifluoromethoxy)benzoyl" portion of the molecule can be attached to other chemical structures to create new and complex compounds. This is frequently achieved by activating the carboxylic acid group, often by converting it to an acyl chloride or by using coupling agents.
A common strategy is the formation of amide bonds. In a general sense, a benzoic acid derivative can be reacted with an amine in the presence of a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as triethylamine (B128534) (Et3N) to form an amide nih.gov. This method is widely used to link benzoyl moieties to various molecular scaffolds.
Another key strategy is esterification. For example, the synthesis of certain flavone (B191248) derivatives involves the reaction of a benzoic acid with a substituted phenol (B47542), demonstrating the incorporation of the benzoyl group through an ester linkage researchgate.net. These fundamental reactions are critical for integrating the unique properties of the 5-methyl-2-(trifluoromethoxy)benzoyl group into larger molecules.
Role in the Construction of Fluorinated Scaffolds for Chemical Research
The presence of the trifluoromethoxy group (-OCF3) makes this compound an important building block for creating new fluorine-containing molecules. Fluorinated compounds are of great interest in medicinal chemistry and materials science due to the unique properties that fluorine atoms impart.
This benzoic acid derivative is a valuable precursor for synthesizing novel heterocyclic compounds, which are ring structures containing atoms of at least two different elements. For example, research has shown the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a molecule that incorporates a triazole ring, starting from 2-iodo-5-methylbenzoic acid and 1,2,3-triazole in a copper-catalyzed reaction chemicalbook.com. This demonstrates how the benzoic acid framework can be used to construct complex heterocyclic systems.
Other related fluorinated benzoic acids are used to create different types of heterocycles. For instance, 5-fluoro-2-methylbenzoic acid is a key component in the synthesis of 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells ossila.com. The synthesis of oxazol-5-one derivatives containing a trifluoromethyl group also highlights the importance of fluorinated building blocks in creating biologically active heterocyclic compounds nih.gov. Furthermore, the synthesis of a complex quinobenzothiazinium chloride, an anticancer agent, involves the reaction of an aniline (B41778) derivative with a quinolinium salt, showcasing the assembly of intricate heterocyclic systems mdpi.com.
Macrocycles, which are large ring-shaped molecules, can be constructed using this compound as a component. While direct examples involving this specific compound are not prevalent in the provided search results, the principles of macrocyclization often involve the reaction of building blocks with two reactive ends. Aromatic amino acids, which share structural similarities with benzoic acids, have been used to create macrocyclic peptides nih.gov. These peptides can exhibit high binding affinity and protease resistance, making them interesting for therapeutic applications nih.gov. The general strategies for forming large rings often rely on amide or ester bond formation under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Development of Novel Synthetic Strategies Utilizing the Compound
The presence of three key functional handles—the carboxylic acid, the trifluoromethoxy group, and the methyl group on the aromatic ring—makes this compound a rich scaffold for the development of new synthetic methodologies.
The carboxylic acid group is a powerful tool for directing functionalization of the aromatic ring, most notably through directed ortho-metalation (DoM). organic-chemistry.orgbaranlab.orgwikipedia.org This strategy involves the deprotonation of the aromatic proton ortho to the directing group by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with various electrophiles.
In the case of this compound, the carboxylic acid group can direct metalation to the C6 position. This regioselectivity is governed by the ability of the carboxylate, formed in situ, to coordinate with the lithium cation, bringing the organolithium base into proximity of the ortho-proton. This approach provides a direct and efficient route to 2,6-disubstituted-5-methylbenzoic acid derivatives, which can be challenging to synthesize through classical electrophilic aromatic substitution. While specific studies on the directed ortho-metalation of this compound are not extensively documented in publicly available literature, the principles established for other benzoic acid derivatives are directly applicable. organic-chemistry.org For instance, the treatment of a substituted benzoic acid with a strong base like s-BuLi in the presence of a chelating agent such as TMEDA at low temperatures typically leads to efficient ortho-lithiation. organic-chemistry.org
A variety of electrophiles can be used to trap the lithiated intermediate, leading to a diverse array of functionalized products. The table below illustrates the potential transformations based on established directed metalation chemistry of benzoic acids.
| Electrophile | Resulting Functional Group at C6 |
| Alkyl halides (e.g., CH₃I) | Alkyl |
| Aldehydes/Ketones (e.g., DMF) | Hydroxymethyl/Hydroxyalkyl |
| Disulfides (e.g., (CH₃S)₂) | Thioether |
| Iodine (I₂) | Iodo |
| Carbon dioxide (CO₂) | Carboxylic acid |
This table represents potential functionalizations based on the general reactivity of ortho-lithiated benzoic acids.
The steric hindrance from the ortho-trifluoromethoxy group and the electronic nature of the ring will influence the efficiency of these reactions, and specific optimization would be required for each transformation.
The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, significantly influencing the electronic properties of the aromatic ring. mdpi.com This electronic perturbation can be harnessed to develop novel synthetic reactions. The strong inductive effect of the -OCF₃ group deactivates the aromatic ring towards electrophilic substitution, making reactions at the positions meta to this group more favorable if other directing groups are absent.
The unique electronic environment created by the ortho-trifluoromethoxy group can also be exploited in transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring can influence the oxidative addition and reductive elimination steps in catalytic cycles, potentially leading to novel reactivity or selectivity. For instance, in Suzuki or Buchwald-Hartwig couplings, the electronic properties of the aryl halide or pseudohalide bearing the trifluoromethoxy group can impact reaction rates and yields.
Furthermore, the trifluoromethoxy group is known for its high lipophilicity and metabolic stability, making it a desirable feature in the design of new drug candidates. mdpi.comresearchgate.net Synthetic strategies that can tolerate this functional group are therefore of high importance.
Methodological Studies on its Application in Multi-Step Synthesis
The utility of a synthetic building block is ultimately demonstrated by its successful application in the construction of complex target molecules. This requires a thorough understanding of its compatibility with various reaction conditions and the ability to optimize transformations for high yield and purity.
While specific, detailed studies on the reaction compatibility of this compound are not widely reported, the general chemical behavior of the functional groups present provides insight into its stability.
The Carboxylic Acid: This group can be sensitive to strongly basic and nucleophilic conditions. However, it can be protected as an ester or other suitable derivative to allow for a broader range of reaction conditions to be employed on other parts of the molecule. The carboxylic acid can also be activated, for example, by conversion to an acid chloride or through the use of coupling agents, to facilitate amide bond formation.
The Trifluoromethoxy Group: This group is generally considered to be robust and stable under a wide range of reaction conditions, including acidic and basic hydrolysis, and many transition metal-catalyzed reactions. mdpi.com This stability is a key advantage in multi-step synthesis.
The Aromatic Ring: The substituted benzene (B151609) ring is stable to many reaction conditions, but the electron-withdrawing nature of the trifluoromethoxy group can make it susceptible to nucleophilic attack under certain conditions.
The following table summarizes the expected compatibility of this compound with common synthetic transformations, based on the general reactivity of its constituent functional groups.
| Reaction Type | Compatibility | Notes |
| Amide Coupling | Compatible | The carboxylic acid can be activated with standard coupling reagents (e.g., HATU, HOBt/EDC). |
| Esterification | Compatible | Can be achieved under Fischer conditions (acid catalysis with alcohol) or by reaction with alkyl halides after deprotonation of the carboxylic acid. |
| Reduction of Carboxylic Acid | Compatible | Can be reduced to the corresponding alcohol using strong reducing agents like LiAlH₄ or borane (B79455) complexes. |
| Suzuki Coupling | Compatible (as a halide) | If converted to an aryl halide (e.g., via a Sandmeyer reaction from a corresponding aniline), it should be a viable coupling partner. The electronic nature of the ring will influence reactivity. |
| Buchwald-Hartwig Amination | Compatible (as a halide) | Similar to Suzuki coupling, it is expected to be a suitable substrate after conversion to an aryl halide. |
| Friedel-Crafts Reactions | Generally Incompatible | The trifluoromethoxy group is strongly deactivating, making Friedel-Crafts reactions on this ring challenging. |
This table provides an overview of expected compatibility based on general chemical principles.
The optimization of reaction steps is crucial for the efficient synthesis of target molecules, aiming to maximize yield and purity while minimizing side products and purification efforts. For a building block like this compound, optimization would focus on several key aspects.
In a hypothetical multi-step synthesis, let's consider the conversion of this compound to a more complex molecule. A key transformation would be the coupling of the carboxylic acid with an amine to form an amide. The optimization of this step would involve screening various coupling agents, bases, solvents, and reaction temperatures to achieve the highest possible yield and purity of the desired amide.
For example, in the synthesis of a hypothetical pharmaceutical intermediate, the following parameters for an amide coupling reaction could be investigated:
| Parameter | Variations | Rationale for Optimization |
| Coupling Agent | HATU, HOBt/EDC, T3P | Different coupling agents have varying efficiencies and can minimize side reactions like racemization if a chiral amine is used. |
| Base | DIPEA, NMM, Et₃N | The choice of base can influence the reaction rate and prevent unwanted side reactions. |
| Solvent | DMF, DCM, THF | Solvent polarity and solubility of reactants and reagents can significantly impact the reaction outcome. |
| Temperature | 0 °C to room temperature | Lower temperatures can sometimes improve selectivity and reduce the formation of byproducts. |
While specific experimental data for the optimization of reactions involving this compound is scarce in the public domain, the principles of reaction optimization are universal. Careful screening of reaction parameters is essential to develop robust and scalable synthetic routes for molecules derived from this building block.
Future Research Perspectives on 5 Methyl 2 Trifluoromethoxy Benzoic Acid
Exploration of Unexplored Synthetic Routes
The synthesis of trifluoromethoxylated aromatic compounds, including 5-methyl-2-(trifluoromethoxy)benzoic acid, presents ongoing challenges. iaea.org Future research will likely focus on developing more efficient, selective, and scalable synthetic methods.
Catalyst Development for Highly Selective Transformations
Catalysis plays a pivotal role in modern organic synthesis, and the development of new catalysts for the synthesis of this compound is a crucial area of future research. nih.gov Transition-metal catalysis, in particular, offers significant potential for selective C-H activation and cross-coupling reactions.
Future work could focus on designing catalysts for the direct and regioselective trifluoromethoxylation of 5-methylbenzoic acid. This would involve the development of ligands that can control the reactivity and selectivity of the metal center, enabling the direct installation of the OCF3 group at the C2 position. Additionally, research into catalysts for the selective carboxylation of 2-methyl-4-(trifluoromethoxy)benzene derivatives could provide an alternative synthetic route.
The table below outlines potential catalytic strategies for further investigation.
| Catalytic Approach | Metal | Ligand Design Focus | Desired Transformation |
| C-H Trifluoromethoxylation | Palladium, Copper, Silver | Ligands promoting regioselective C-H activation. | Direct trifluoromethoxylation of 5-methylbenzoic acid. |
| Cross-Coupling | Palladium, Nickel | Ligands facilitating coupling with OCF3 sources. | Coupling of a 2-halo-5-methylbenzoic acid derivative with a trifluoromethoxide source. |
| Carboxylation | Palladium, Rhodium | Ligands enabling selective C-H carboxylation. | Carboxylation of 1-methyl-4-(trifluoromethoxy)benzene (B1334202) at the desired position. |
Investigation of New Reactivity Patterns and Derivatization Opportunities
The existing functional groups on this compound—the carboxylic acid, the methyl group, and the trifluoromethoxy-substituted aromatic ring—offer multiple handles for further chemical modification. Future research should explore novel reactivity patterns to generate a diverse library of derivatives with potentially valuable properties.
Non-Classical Activation of the Carboxylic Acid
The carboxylic acid moiety is a versatile functional group, but its direct participation in certain transformations can be challenging. libretexts.orgrsc.org "Non-classical" activation methods, moving beyond the formation of acyl chlorides or anhydrides, could unlock new derivatization pathways.
One promising area is the use of photoredox catalysis to generate acyl radicals from the carboxylic acid. sci-hub.se This would enable a range of coupling reactions that are not accessible through traditional methods, allowing for the introduction of new functional groups at the carboxylate position. Another avenue is the development of catalytic methods for the direct conversion of the carboxylic acid to other functional groups, such as amides or esters, under mild conditions, avoiding the need for stoichiometric activating agents. rsc.org
Aromatic Functionalization via C-H Activation
Direct C-H activation of the aromatic ring is a powerful strategy for introducing new substituents without the need for pre-installed leaving groups. researchgate.netrsc.org The trifluoromethoxy group and the methyl group on the benzene (B151609) ring of this compound will influence the regioselectivity of C-H functionalization reactions.
Future research should focus on the development of catalytic systems that can selectively activate and functionalize the C-H bonds at the remaining open positions on the aromatic ring (C3, C4, and C6). This could involve the use of directing groups or the careful selection of catalysts and reaction conditions to achieve high regioselectivity. Such strategies would allow for the synthesis of a wide array of novel derivatives with tailored electronic and steric properties. Rhodium-catalyzed C-H olefination is one such method that could be explored. nih.gov
Advanced Computational Modeling for Property Prediction
Computational chemistry offers powerful tools for predicting the physicochemical and biological properties of molecules, thereby guiding and accelerating the research process. nih.govcacrdelhi.com For a molecule like this compound, computational modeling can provide valuable insights into its behavior and potential applications.
Future research should leverage advanced computational methods, such as Density Functional Theory (DFT) and machine learning, to create predictive models for various properties of this compound and its derivatives. aps.orgresearchgate.net DFT calculations can be used to predict molecular geometries, electronic properties, and spectroscopic signatures, which can aid in the characterization of new compounds. researchgate.net
Machine learning models, trained on existing data for similar compounds, can be used to predict properties such as solubility, lipophilicity, and potential biological activity. frontiersin.org This would allow for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. The development of accurate predictive models for the properties of trifluoromethoxy-containing compounds is an active area of research. escholarship.org
The following table summarizes key properties that can be predicted using computational methods.
| Property | Computational Method | Potential Application |
| Molecular Geometry | Density Functional Theory (DFT) | Understanding conformational preferences and steric effects. |
| Electronic Properties (e.g., HOMO/LUMO) | Density Functional Theory (DFT) | Predicting reactivity and electronic behavior. |
| Spectroscopic Data (e.g., NMR, IR) | Density Functional Theory (DFT) | Aiding in structural elucidation. |
| Solubility | Machine Learning, QSPR | Guiding formulation and drug delivery studies. researchgate.net |
| Lipophilicity (logP) | Machine Learning, QSPR | Predicting membrane permeability and pharmacokinetic properties. |
| Biological Activity | Machine Learning, Molecular Docking | Identifying potential therapeutic targets and predicting bioactivity. youtube.com |
Machine Learning Approaches for Reaction Prediction
The application of machine learning (ML) is revolutionizing chemical synthesis by predicting reaction outcomes with increasing accuracy. rjptonline.orgnih.gov For a specialized compound like this compound, ML models can accelerate the discovery of novel derivatives and optimize synthetic protocols.
Future research can focus on developing both global and local ML models. beilstein-journals.org Global models, trained on vast chemical reaction databases, could provide initial, general conditions for reactions involving this benzoic acid derivative. beilstein-journals.org More refined, local models would be trained on smaller, highly specific datasets of reactions for fluorinated benzoic acids to precisely predict outcomes like yield and selectivity under various conditions. beilstein-journals.orgnih.gov
For instance, Graph Neural Networks (GNNs) have been explored to predict chemical properties and reactivity for benzoic acid derivatives, demonstrating the potential of these approaches. researchgate.net By representing reactants, reagents, and solvents as inputs, these models can predict the most likely products and optimal reaction parameters (e.g., temperature, catalyst, solvent), thereby minimizing the need for extensive empirical experimentation. rjptonline.orgbeilstein-journals.org The development of a dedicated database for reactions of this compound and its analogs would be crucial for training robust predictive models that can guide its late-stage functionalization in complex syntheses. rsc.org
Table 1: Machine Learning Approaches for Reaction Prediction
| Model Type | Input Data | Predicted Output | Potential Application for this compound |
|---|---|---|---|
| Global Models | Large-scale, diverse reaction databases (e.g., USPTO) | General reaction conditions, potential side products | Suggesting initial synthetic routes and conditions for novel reactions. beilstein-journals.org |
| Local Models | Specific experimental data for a reaction family (e.g., amidations of fluorinated benzoic acids) | Optimized reaction yield, enantioselectivity, regioselectivity | Fine-tuning conditions to maximize the yield of a specific derivative. beilstein-journals.org |
| Graph Neural Networks (GNNs) | Molecular graph structures of reactants and reagents | Reaction outcomes, Hammett constants, structure-reactivity relationships | Predicting the reactivity at different sites of the molecule. researchgate.net |
High-Throughput Virtual Screening for Material Applications (e.g., self-assembly properties)
The structural characteristics of this compound, particularly the presence of hydrogen-bonding (carboxylic acid) and halogen-bonding (trifluoromethoxy) capable groups, suggest its potential as a building block for supramolecular materials. nih.gov High-throughput virtual screening (HTVS) presents a powerful computational tool to explore these possibilities without synthesizing every potential derivative.
Researchers can computationally generate vast libraries of molecules derived from the this compound scaffold and use molecular dynamics simulations to predict their self-assembly behavior. nih.gov This approach can identify derivatives with a high propensity to form ordered structures like liquid crystals, gels, or other functional materials. The interplay between the hydrogen bonds of the carboxylic acid dimer motif and potential interactions involving the trifluoromethyl group is a key factor that can be modeled. nih.govacs.org The introduction of fluorine-containing groups is known to influence molecular packing and can be leveraged to design materials with specific properties. nih.govresearchgate.net
Virtual screening has been successfully used to evaluate benzoic acid derivatives for other applications, such as enzyme inhibition, demonstrating the viability of in silico methods to prioritize candidates for synthesis and experimental validation. nih.govnih.gov This strategy would significantly accelerate the discovery of new materials based on this compound by focusing experimental efforts on the most promising candidates identified through computational screening. biorxiv.org
Development of Ultra-Sensitive and Selective Analytical Methodologies
Advancements in analytical chemistry are critical for both the synthesis and application of this compound. Developing more sensitive and selective methods is essential for quality control, reaction monitoring, and trace-level detection in various matrices.
Miniaturized and Automated Analysis Platforms
Future analytical methods will likely move towards miniaturized platforms, such as lab-on-a-chip (LOC) or micro-total-analysis-systems (µTAS). labmanager.comnih.gov These microfluidic devices offer significant advantages, including drastically reduced consumption of reagents and samples, faster analysis times, and the potential for high-throughput, automated operation. labmanager.com
For the analysis of this compound, an LOC device could be integrated with highly selective detection techniques like mass spectrometry (MS). rsc.orgrsc.org Such a system would enable the rapid and quantitative analysis of the compound in complex mixtures, for example, during process optimization or in environmental samples. nih.govresearchgate.net The development of fully automated extraction and analysis procedures on a single chip can streamline the quantification of organic acids, a process that is often laborious with traditional methods. nih.govresearchgate.net The integration of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photodetectors (OPDs), with microfluidic chips is also a promising avenue for creating low-cost, portable analytical systems. mdpi.com
Table 2: Comparison of Advanced Analytical Platforms
| Platform | Key Features | Advantages | Relevance to this compound |
|---|---|---|---|
| Lab-on-a-Chip (LOC) with MS | Integration of sample preparation, separation, and detection on a microfluidic chip. rsc.org | Low sample/reagent use, high speed, automation potential. labmanager.com | Rapid quality control and purity assessment during synthesis. |
| Automated Liquid Handling with GC/LC-MS | Robotic systems for sample preparation (e.g., extraction, derivatization). nih.gov | High throughput, improved reproducibility and precision. | Screening of multiple reaction conditions or formulations. |
| Real-Time Monitoring (e.g., Raman, DART-MS) | In-line or at-line analysis without sample workup. nih.govnih.gov | Immediate feedback on reaction progress, detection of intermediates. | Precise optimization of reaction time, temperature, and reagent addition. |
Real-Time Reaction Monitoring Techniques
To achieve optimal synthesis of this compound and its derivatives, precise control over the reaction is necessary. Real-time monitoring techniques provide continuous insight into a reaction as it happens, allowing for dynamic optimization. acs.org
Techniques such as in-line Raman spectroscopy and Direct Analysis in Real Time Mass Spectrometry (DART-MS) are particularly well-suited for this purpose. nih.govnih.gov Raman spectroscopy can monitor the reaction progress by tracking the unique vibrational bands of the starting materials and the product without the need for sample extraction. nih.govacs.org DART-MS allows for the direct and quantitative analysis of the reaction mixture, providing immediate information on the concentration of reactants, products, and any intermediates or byproducts. nih.gov Probe electrospray ionization (PESI) is another direct ionization technique that can be coupled with a mass spectrometer for rapid, real-time monitoring of changes in molecular weight information. shimadzu.com
By implementing these technologies, chemists can determine the exact point of reaction completion, identify the formation of impurities, and build detailed kinetic profiles. This data is invaluable for optimizing reaction conditions to improve yield, reduce waste, and ensure the consistent quality of the final product. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-2-(trifluoromethoxy)benzoic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 5-methyl-2-hydroxybenzoic acid with trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethoxybenzene derivatives) under acidic or basic catalysis . Key factors include:
- Temperature control (60–100°C) to prevent decomposition.
- Use of coupling agents like DCC/DMAP for esterification or amidation .
- Purification via recrystallization or HPLC to achieve >95% purity .
- Data Note : Yields vary (50–85%) depending on substituent reactivity and catalyst efficiency.
Q. How do the methyl and trifluoromethoxy substituents influence the compound’s electronic properties and solubility?
- Methodology :
- Electronic effects : The electron-withdrawing trifluoromethoxy group (-OCF₃) reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance. Methyl (-CH₃) acts as an electron donor, balancing reactivity .
- Solubility : Trifluoromethoxy increases lipophilicity (logP ≈ 2.8), while the carboxylic acid group improves aqueous solubility at physiological pH .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C5, -OCF₃ at C2) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reaction pathways for introducing trifluoromethoxy groups?
- Methodology :
- Use density-functional theory (DFT) with exact exchange terms (e.g., B3LYP) to model transition states and activation energies for nucleophilic substitution .
- Compare calculated vs. experimental vibrational spectra to validate models .
Q. What contradictions exist in reported biological activities of structurally similar benzoic acid derivatives, and how can they be resolved?
- Data Analysis :
- Antimicrobial Activity : Some studies report IC₅₀ values <10 µM for trifluoromethoxy derivatives, while others show no activity due to assay variability (e.g., bacterial strain differences) .
- Resolution : Standardize assays (e.g., CLSI guidelines) and use isogenic mutant strains to isolate target effects.
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic trifluoromethylation steps .
- Chiral Catalysts : Use Pd or Cu catalysts for asymmetric synthesis of intermediates .
- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .
Q. How does the compound interact with biological targets (e.g., enzymes) at the molecular level?
- Methodology :
- Molecular Docking : Simulate binding affinities to targets like COX-2 or kinases using AutoDock Vina .
- Crystallography : Co-crystallize with human serum albumin (HSA) to study protein-ligand interactions .
- Data Note : Trifluoromethoxy groups enhance hydrophobic binding pockets, while the carboxylic acid mediates hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
